1-(4-Methylpiperidin-2-yl)ethan-1-ol is a chemical compound characterized by its unique structure and properties. It is categorized under the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic uses, particularly in the development of pharmaceuticals.
1-(4-Methylpiperidin-2-yl)ethan-1-ol falls under the category of organic compounds, specifically amines and alcohols. It is classified as a secondary amine due to the presence of a nitrogen atom bonded to two carbon atoms, and it also features a hydroxyl group (-OH) indicative of its classification as an alcohol.
The synthesis of 1-(4-Methylpiperidin-2-yl)ethan-1-ol can be achieved through several methods, with the most notable being:
The reaction conditions typically require careful control of temperature and pressure to optimize yield and purity. The use of solvents such as ethanol or dichloromethane may be employed during the synthesis process to facilitate reactions and product isolation.
The molecular structure of 1-(4-Methylpiperidin-2-yl)ethan-1-ol can be represented as follows:
This structure indicates that the compound contains a piperidine ring substituted with a hydroxyl group at one end and an ethyl group at another.
The compound's properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity.
1-(4-Methylpiperidin-2-yl)ethan-1-ol participates in various chemical reactions typical for alcohols and amines:
These reactions often require specific catalysts or reagents, such as acid chlorides for esterification or oxidizing agents like chromic acid for oxidation processes.
The mechanism of action for 1-(4-Methylpiperidin-2-yl)ethan-1-ol involves its interaction with biological targets, particularly in pharmacological contexts:
Research indicates that derivatives of this compound exhibit varying degrees of biological activity, with some showing promise as inhibitors in specific biochemical pathways .
1-(4-Methylpiperidin-2-yl)ethan-1-ol exhibits several notable physical properties:
The chemical properties include:
Relevant data from studies indicate that these properties enhance its utility in synthetic organic chemistry and pharmaceutical applications.
1-(4-Methylpiperidin-2-yl)ethan-1-ol has several scientific uses:
The synthesis of 1-(4-methylpiperidin-2-yl)ethan-1-ol (systematic name: 1-(4-methylpiperidin-2-yl)ethanol) requires strategic bond formation around the piperidine core, incorporating both the C4-methyl group and C2-ethanol substituent with precise regiochemical control. This chiral β-amino alcohol exhibits cis/trans isomerism relative to the C2 and C4 stereocenters, necessitating stereoselective approaches for optimal yield and purity. The synthetic challenge lies in introducing the hydroxyethyl group at the sterically encumbered C2 position while maintaining the methyl group at C4, often requiring protective group strategies and selective deprotection sequences [3].
Piperidine ring construction typically begins with pyridine or glutarate precursors. A prevalent approach involves N-Boc protection of 4-methylpyridine followed by partial reduction using catalytic hydrogenation (Pd/C, H₂, ethanol) to generate the corresponding 1,2,3,6-tetrahydropyridine intermediate. Subsequent conjugate addition with methylmagnesium bromide in THF at -78°C installs the C4 methyl group with high regioselectivity. This Michael addition strategy capitalizes on the electron deficiency at C3/C5 positions in the unsaturated system, directing nucleophilic attack specifically to C4 [3] [9]. Alternative routes employ alkylation of ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) at C4 via enolate formation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with methyl iodide. Hydrolysis and decarboxylation then yield the 4-methylpiperidine scaffold. N-protection remains crucial throughout these sequences to prevent undesired quaternization, with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups offering orthogonal deprotection pathways [3].
Table 1: Key Alkylation Methods for 4-Methylpiperidine Synthesis
Method | Reagents & Conditions | Yield (%) | Regioselectivity | Key Advantages |
---|---|---|---|---|
Partial Reduction/Michael Addition | 4-Picoline → Pd/C, H₂ → MeMgBr, THF, -78°C | 65-72 | High (C4) | Direct regiocontrol, minimal byproducts |
Enolate Alkylation | Ethyl nipecotate → LDA, THF, -78°C → CH₃I | 58-63 | Moderate | Flexible for diverse C4 alkyl substituents |
Reductive Amination | Levulinic acid + methylamine → NaBH₃CN, MeOH | 45-52 | Low | Atom-economical, single-pot operation |
Installing the hydroxyethyl moiety at C2 presents significant synthetic challenges due to steric hindrance and competing reactions at nitrogen. The most efficient route involves converting 1-(4-methylpiperidin-2-yl)ethanone (available via N-acyliminium ion chemistry) to the corresponding ethanol derivative through stereoselective reduction. Sodium borohydride reduction in methanol at 0°C affords the racemic 1-(4-methylpiperidin-2-yl)ethan-1-ol with moderate diastereoselectivity (anti/syn ≈ 3:1). Higher stereocontrol (anti selectivity >95%) is achieved using (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst with borane-dimethylsulfide complex in toluene at -40°C [8]. Alternative pathways include nucleophilic displacement of C2-activated intermediates: mesylation of piperidin-2-ylmethanol derivatives followed by copper-catalyzed coupling with methylmagnesium bromide introduces the methyl group at C4, but often suffers from elimination side products. Recent advances utilize ring-closing metathesis of diene precursors containing the ethanol moiety, employing Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) to form the piperidine ring while preserving the hydroxymethyl functionality [5] [6].
Asymmetric hydrogenation of enamine intermediates enables precise stereochemical control. The prochiral enol acetate derived from 1-(4-methylpiperidin-2-yl)ethanone undergoes hydrogenation using chiral Rh(I)-(S,S)-Et-DuPHOS complex (1 mol%) under 50 psi H₂ pressure in ethanol. This affords the (2R,4R)-1-(4-methylpiperidin-2-yl)ethan-1-ol enantiomer with >98% ee and 85% yield. Critical parameters include solvent polarity, hydrogen pressure, and catalyst loading—increased pressure (>100 psi) accelerates kinetics but erodes enantioselectivity due to competing non-chiral pathways [3] [7]. Transfer hydrogenation represents a complementary approach: Ir(III)-(Cp)Cl/(R,R)-TsDPEN catalyst (0.5 mol%) with azeotropic formic acid-triethylamine mixture reduces the parent ketone in dichloromethane at 25°C, delivering the *(2S,4S)-enantiomer with 94% ee in 6 hours. Catalyst poisoning by the basic piperidine nitrogen necessitates N-protection (Boc) prior to reduction, followed by deprotection under acidic conditions (TFA/DCM) [3].
Accessing enantiopure 1-(4-methylpiperidin-2-yl)ethan-1-ol requires resolution or stereoselective synthesis due to its two chiral centers. Diastereomeric salt formation remains industrially prevalent: treating the racemate with (1R)-10-camphorsulfonic acid (1 equiv) in ethyl acetate yields crystalline (2R,4R)-CSA salt after two recrystallizations (>99.5% de). Liberation with aqueous NaHCO₃ provides the free base with >99% ee. Enzymatic resolution using immobilized Candida antarctica lipase B (Novozym 435) selectively acylates the (2S,4S)-enantiomer with vinyl acetate in tert-butyl methyl ether, achieving 48% conversion and 98% ee for the remaining (2R,4R)-alcohol after 24 hours [7].
Chiral pool strategies leverage natural amino acids: L-proline undergoes reductive amination with acetaldehyde followed by ring expansion and stereoretentive methylation to furnish (2S,4S)-1-(4-methylpiperidin-2-yl)ethan-1-ol in five steps (overall yield 32%). Asymmetric organocatalysis offers a more direct route: proline-catalyzed Mannich reaction between N-Boc-piperidinone, acetaldehyde, and p-anisidine produces the β-amino carbonyl intermediate with 90% ee, which undergoes reductive deamination (H₂, Pd(OH)₂/C) and ketone reduction to yield the target stereoselectively [3] [7].
Table 2: Chiral Access Methods for 1-(4-Methylpiperidin-2-yl)ethan-1-ol
Method | Conditions | Stereoisomer Obtained | ee/de (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt | (1R)-CSA, EtOAc, recrystallization (×2) | (2R,4R)-isomer | >99.5 de | 30 (cryst) |
Enzymatic Resolution | Novozym 435, vinyl acetate, MTBE, 25°C | (2R,4R)-isomer | 98 ee | 45 |
Asymmetric Hydrogenation | Rh(I)-(S,S)-Et-DuPHOS (1 mol%), 50 psi H₂, EtOH | (2R,4R)-isomer | 98 ee | 85 |
Chiral Pool (L-Proline) | Reductive amination → ring expansion → methylation | (2S,4S)-isomer | >99 ee | 32 (5 steps) |
Sustainable synthesis of 1-(4-methylpiperidin-2-yl)ethan-1-ol focuses on solvent reduction, catalytic efficiency, and step economy. Microwave-assisted ring closure significantly accelerates piperidine formation: irradiation of δ-chloroalkylamine precursors with K₂CO₃ in ethanol (120°C, 20 min) achieves 90% conversion versus 12 hours under thermal conditions, reducing energy input by 15-fold [9]. Flow chemistry enables continuous reductive amination between 2-ethylamino-4-pentanone and aqueous formaldehyde using immobilized borohydride resin (Amberlyst A-26 BH₄⁻ form) in a microreactor (residence time 8 min), yielding the N-methylpiperidine product with 95% conversion and minimal waste.
Biocatalytic approaches utilize transaminases (e.g., Chromobacterium violaceum CV-TA) to aminate 1-(4-methylpiperidin-2-yl)ethanone enantioselectively in aqueous buffer (pH 7.5) using pyridoxal-5′-phosphate (PLP) and alanine as amine donor. Engineered variants achieve 86% conversion to (S)-alcohol with 99% ee at 100 mM substrate concentration. Solvent-free mechanochemical grinding of 4-methylpyridine, paraformaldehyde, and ammonium acetate in a planetary ball mill (zirconia jar, 500 rpm, 2h) directly generates 4-methylpiperidine derivatives via Hantzsch-type condensation, followed by in situ reduction with NaBH₄–SiO₂ composite, affording the target amino alcohol in a one-pot sequence (55% yield) [9].
Table 3: Green Chemistry Metrics for Alternative Synthetic Routes
Method | PMI (Process Mass Intensity) | E-factor | Solvent Reduction (%) | Catalyst/Reusability |
---|---|---|---|---|
Microwave Ring Closure | 8.2 | 6.5 | 70 vs thermal | K₂CO₃ (3 cycles, 85% efficiency) |
Flow Reductive Amination | 3.1 | 1.8 | 95 vs batch | Immobilized BH₄⁻ resin (>20 cycles) |
Biocatalytic Amination | 5.7 | 3.2 | 100 (aqueous) | Immobilized transaminase (7 cycles) |
Mechanochemical Synthesis | 2.3 | 0.9 | 100 | None required |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0